molecular formula C16H14ClFN2O4S B2880058 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline CAS No. 2411277-87-5

8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline

Cat. No. B2880058
CAS RN: 2411277-87-5
M. Wt: 384.81
InChI Key: MVEJSSDIEFHABV-UHFFFAOYSA-N
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Description

8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline, also known as FSPTI, is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline exerts its anticancer effects through multiple mechanisms, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of angiogenesis. It also has anti-inflammatory effects through the inhibition of the NF-κB pathway. 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline's antimicrobial effects are thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline has been shown to have low toxicity in vitro and in vivo. It has been found to be well-tolerated in animal studies and has shown promising results in reducing tumor growth in mice. 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline has several advantages for lab experiments, including its low toxicity, ability to inhibit the growth of various cancer cell lines, and potential as an anti-inflammatory and antimicrobial agent. However, its synthesis method is complex and may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline. One potential direction is to further investigate its anticancer effects and determine its efficacy in vivo. Another direction is to explore its potential as an anti-inflammatory and antimicrobial agent. Additionally, further research is needed to optimize the synthesis method of 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline to increase its availability for research purposes.
In conclusion, 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline is a promising chemical compound with potential therapeutic applications as an anticancer, anti-inflammatory, and antimicrobial agent. While its synthesis method is complex, its low toxicity and multiple mechanisms of action make it a valuable compound for further research.

Synthesis Methods

8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline can be synthesized through a multi-step process, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 2-aminobenzophenone to form a sulfonamide intermediate. This intermediate is then reacted with 8-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline.

Scientific Research Applications

8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline has been studied for its potential therapeutic applications, particularly as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

8-chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O4S/c17-15-3-1-2-11-8-9-20(10-14(11)15)16(21)19-12-4-6-13(7-5-12)24-25(18,22)23/h1-7H,8-10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEJSSDIEFHABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline

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